![molecular formula C20H19ClN2O3 B5837414 N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)
N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-715 and is a selective inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK).
Mechanism of Action
N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide selectively inhibits the p38 MAPK enzyme. This enzyme is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting this enzyme, TAK-715 can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in various disease models, including rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, TAK-715 has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide in lab experiments is its selectivity for the p38 MAPK enzyme. This allows researchers to specifically target this enzyme and study its role in various cellular processes. However, one limitation of using TAK-715 is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another potential direction is its use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-cancer effects of TAK-715.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide involves several steps. The starting material is 5-chloro-2-methylbenzoic acid, which is converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(3,5-dimethyl-4-isoxazolyl)anisole in the presence of a base to form the desired product.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-7-8-16(21)10-19(12)22-20(24)15-5-4-6-17(9-15)25-11-18-13(2)23-26-14(18)3/h4-10H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMQGPNCNATTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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